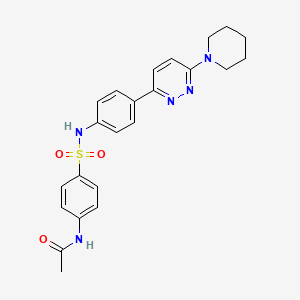
N-(4-(N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound that features a piperidine and pyridazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the piperidine and pyridazine intermediates. These intermediates are then coupled with a sulfonamide and an acetamide group under specific reaction conditions. The process often requires the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure that the final product meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-({4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, tuberculosis, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways within the body. This compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and disease being treated.
Comparison with Similar Compounds
N-[4-({4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share a similar core structure and are also studied for their therapeutic potential.
Piperidine derivatives: These compounds are widely used in drug discovery and have various pharmacological applications.
The uniqueness of N-[4-({4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups and its potential for targeted therapeutic effects.
Properties
Molecular Formula |
C23H25N5O3S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[4-[[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H25N5O3S/c1-17(29)24-19-9-11-21(12-10-19)32(30,31)27-20-7-5-18(6-8-20)22-13-14-23(26-25-22)28-15-3-2-4-16-28/h5-14,27H,2-4,15-16H2,1H3,(H,24,29) |
InChI Key |
DAIDOGQPALJUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















